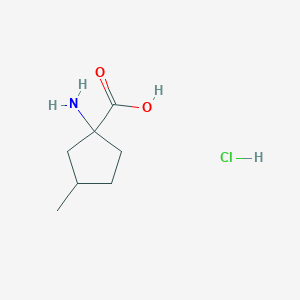
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2172601-49-7 . It has a molecular weight of 179.65 and its IUPAC name is 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique
RNA Methylation Inhibition
1-Amino-3-methylcyclopentane-1-carboxylic acid, known as cycloleucine, is a potent inhibitor of RNA methylation in virus-infected chicken embryo fibroblasts. It specifically inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, impacting the transport and utilization of newly synthesized ribosomal RNA, as well as the accumulation of mature 18 S and 28 S rRNA (Dimock & Stoltzfus, 1979).
Inhibition of Enzymatic Synthesis
This compound serves as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by various preparations of ATP:L-methionine S-adenosyltransferase. Its inhibitory action is influenced by factors like ring size, presence of certain substituents, and the overall conformation of the molecule (Coulter et al., 1974).
Conformational Studies in Peptides
Studies on homopeptides of 1-aminocyclopentane-1-carboxylic acid reveal their structural versatility and conformational preferences, offering insights into peptide structure and function (Crisma et al., 1988).
Biological Activity in Arylcyclopentane Derivatives
Synthesis of arylcyclopentane-1-carboxylic acids and their aminoester derivatives, including those derived from 1-aminocyclopentane-1-carboxylic acid, has been explored for their sympatholytic and adrenolytic activities, highlighting potential pharmaceutical applications (Aghekyan et al., 2019).
Backbone Conformational Preferences
Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid. This study provides insights into the backbone flexibility and pseudorotational states of this amino acid in different environments (Alemán et al., 2006).
Antitumor and Antibacterial Activities
Research has been conducted on derivatives of cyclopentanone carboxylic acid, like 5-methylenecyclopentanone-3-carboxylic acid, which have shown significant antitumor and antibacterial activities, suggesting potential therapeutic applications (Umezawa & Kinoshita, 1957).
Safety And Hazards
Orientations Futures
Future research could focus on the potential uses of this compound in various fields such as pharmaceuticals and agriculture. For instance, similar compounds like 1-Aminocyclopropane-1-carboxylic acid have been shown to play a role in plant growth and stress tolerance , suggesting potential applications in crop improvement strategies.
Propriétés
IUPAC Name |
1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKRBMOHVMJGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

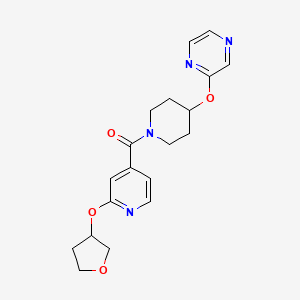
![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)
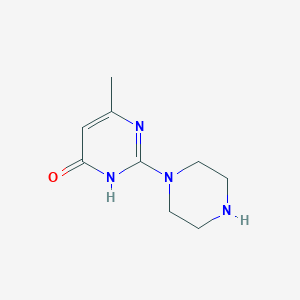
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)
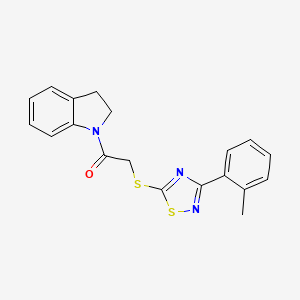
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)
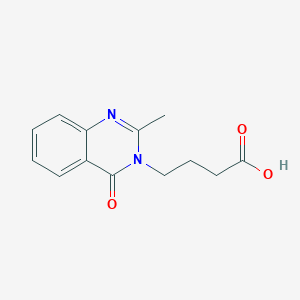
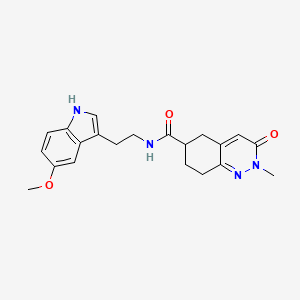
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)